molecular formula C8H9BrMgO B136419 4-Methoxy-2-methylphenylmagnesium bromide CAS No. 148706-30-3

4-Methoxy-2-methylphenylmagnesium bromide

Cat. No.: B136419
CAS No.: 148706-30-3
M. Wt: 225.37 g/mol
InChI Key: RXSNLPFCJCJYQB-UHFFFAOYSA-M
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Description

4-Methoxy-2-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound is often utilized in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenylmagnesium bromide is typically synthesized by reacting 4-methoxy-2-methylbromobenzene with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, such as carbonyl compounds, to form alcohols. The compound can also participate in substitution reactions where it replaces a leaving group in a molecule.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Can undergo substitution reactions with alkyl or aryl halides to form new carbon-carbon bonds.

Major Products Formed

    Alcohols: When reacted with aldehydes or ketones.

    New Carbon-Carbon Bonds: When reacted with alkyl or aryl halides.

Scientific Research Applications

4-Methoxy-2-methylphenylmagnesium bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug candidates and intermediates.

    Biological Research: Used to modify biomolecules and study their functions.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. This results in the formation of a new carbon-carbon bond. The magnesium bromide acts as a leaving group, facilitating the reaction. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmagnesium bromide
  • 2-Methoxyphenylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

4-Methoxy-2-methylphenylmagnesium bromide is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;1-methoxy-3-methylbenzene-4-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNLPFCJCJYQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448862
Record name Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148706-30-3
Record name Magnesium bromide 4-methoxy-2-methylbenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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